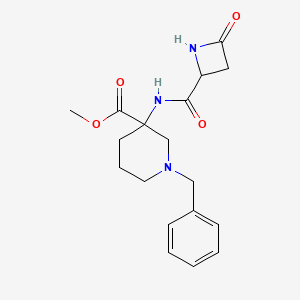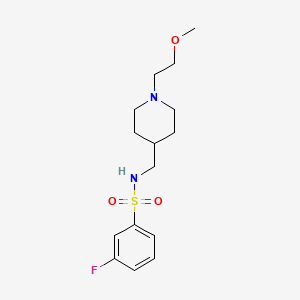
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate diamine with a sulfonyl chloride derivative under basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an alkene precursor using a suitable cyclopropanating agent, such as a diazo compound.
Attachment of the difluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the difluorophenyl group is introduced onto the piperazine ring.
Final coupling: The final step involves coupling the cyclopropyl group with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl sulfides or thiols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activity.
1-Cyclopropyl-2-(4-((3,5-dichlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the difluorophenyl group, which can enhance its stability and biological activity
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-7-13(17)9-14(8-12)23(21,22)19-5-3-18(4-6-19)10-15(20)11-1-2-11/h7-9,11,15,20H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGNMFRAMYQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)

![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2569902.png)
![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)
![ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B2569905.png)


![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
